2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline
Description
2-{1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline is a heterocyclic compound featuring a quinoline core linked to a tetrazole ring substituted with a 3-(trifluoromethyl)phenyl group. The quinoline moiety contributes aromaticity and planar geometry, which are advantageous for interactions in biological or material systems. The tetrazole ring, a nitrogen-rich heterocycle, acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The 3-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects, which can modulate electronic properties and binding affinities.
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N5/c18-17(19,20)12-5-3-6-13(10-12)25-16(22-23-24-25)15-9-8-11-4-1-2-7-14(11)21-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRUUSZBAMWYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition for Tetrazole Formation
The 1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl group is synthesized via a Huisgen cycloaddition between 3-(trifluoromethyl)benzonitrile and sodium azide:
Conditions :
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Solvent: Dimethylformamide (DMF)
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Catalyst: Ammonium chloride
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Temperature: 100–120°C, 12–24 hours
Quinoline Functionalization
Chlorination of Quinoline at the 8-Position
8-Chloroquinoline is prepared via phosphorus oxychloride (POCl₃)-mediated chlorination:
Conditions :
Coupling Strategies
Amide Bond Formation via Carboxylic Acid Activation
8-Quinolinecarboxylic acid is activated using thionyl chloride (SOCl₂) and coupled with 1-[3-(trifluoromethyl)phenyl]-1H-tetrazole-5-amine:
Procedure :
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Activation : Stir 8-quinolinecarboxylic acid (1 eq) in SOCl₂ (3 eq) at 70°C for 2 hours. Evaporate excess SOCl₂ under vacuum.
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Coupling : Dissolve acyl chloride in pyridine, add tetrazole-amine (1.2 eq), and heat at 70°C for 1 hour.
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Workup : Pour into ice-water, filter, and recrystallize from ethanol.
Ullmann-Type Coupling for Direct Arylation
A palladium-catalyzed cross-coupling between 8-bromoquinoline and pre-formed tetrazole:
Conditions :
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
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Base: Potassium carbonate (2 eq).
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Solvent: Dioxane/water (4:1).
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Temperature: 100°C, 12 hours.
Optimization Challenges and Solutions
Regioselectivity in Tetrazole Substitution
Purification of Hydrophobic Intermediates
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Issue : Low solubility of trifluoromethylphenyl-tetrazole in polar solvents.
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Solution : Recrystallization from ethanol/water mixtures (7:3) enhances purity.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amide Coupling | SOCl₂, pyridine, 70°C | 65–75 | >95 | High purity, scalable | Requires corrosive reagents |
| Ullmann Coupling | Pd(PPh₃)₄, dioxane, 100°C | 50–60 | 90 | Avoids acyl chloride formation | Moderate yield, expensive catalyst |
Scalability and Industrial Relevance
The amide coupling route is preferred for kilogram-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, research indicates that various trifluoromethyl-substituted tetrazoles show potent activity against Gram-positive bacteria with minimal toxicity to human cells. The incorporation of the trifluoromethyl group enhances the lipophilicity and overall bioactivity of the compounds, making them effective antimicrobial agents .
Table 1: Antimicrobial Efficacy of Tetrazole Derivatives
| Compound Name | MIC (μg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 0.78 | Staphylococcus aureus |
| Compound B | 1.25 | Streptococcus pneumoniae |
| Compound C | 3.12 | Enterococcus faecalis |
Anticancer Properties
Tetrazole derivatives have been explored for their potential anticancer activities. Studies have shown that certain compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and survival .
Neurological Applications
Research has indicated that tetrazole compounds can act as neuroprotective agents. They may help in conditions such as neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis . The structure-activity relationship (SAR) studies suggest that modifications in the quinoline or tetrazole moiety can enhance neuroprotective effects.
Herbicidal Activity
The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that certain derivatives can effectively control weed growth without harming crops .
Table 2: Herbicidal Activity of Tetrazole Derivatives
| Compound Name | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Herbicide A | 50 | 90 |
| Herbicide B | 75 | 85 |
| Herbicide C | 100 | 95 |
Insecticidal Properties
In addition to herbicidal activity, tetrazole derivatives have been evaluated for insecticidal properties. Studies have shown effectiveness against common agricultural pests, providing an alternative to traditional insecticides .
Synthesis of Functional Materials
The unique chemical structure of tetrazoles allows them to be utilized in the synthesis of functional materials such as polymers and coatings with enhanced thermal stability and chemical resistance . These materials have potential applications in electronics and protective coatings.
Photonic Applications
Recent advancements have explored the use of tetrazole derivatives in photonic devices due to their ability to absorb and emit light at specific wavelengths. This makes them suitable candidates for applications in sensors and light-emitting devices .
Mechanism of Action
The mechanism of action of 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The tetrazole ring can mimic carboxylate groups, facilitating interactions with metal ions or hydrogen bonding sites.
Comparison with Similar Compounds
Core Heterocycles
- Quinoline vs. Triazoloquinoline derivatives (–7) fuse triazole with quinoline, reducing flexibility compared to the target’s tetrazole-quinoline linkage .
- Tetrazole vs. Triazole: The tetrazole in the target (4 nitrogen atoms) is more acidic (pKa ~4.5–5.5) than triazoles (pKa ~8–10), improving solubility in physiological conditions. Triazoloquinolines (–7) may exhibit stronger hydrogen-bonding interactions due to reduced ring strain .
Substituent Effects
- Trifluoromethyl vs. Bis(trifluoromethyl)phenyl derivatives () show higher lipophilicity but may suffer from steric hindrance .
- Functional Group Diversity: The sulfanyl-acetic acid chain in introduces acidity and metal-chelating capacity, contrasting with the target’s neutral tetrazole. Thiol-containing triazoloquinoline () offers redox activity, useful in catalytic or sensing applications .
Biological Activity
The compound 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C15H11F3N6
- Molecular Weight : 348.33 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline core followed by the introduction of the tetrazole moiety. The synthesis can be optimized to improve yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various human tumor cell lines.
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The trifluoromethyl group in the compound enhances its lipophilicity and biological activity. Preliminary tests indicate that derivatives with similar structures exhibit potent antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Enterococcus faecalis | 64 | Bactericidal |
These compounds have shown low toxicity to human cultured cells while effectively inhibiting bacterial growth .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The tetrazole ring can interact with various enzymes involved in cancer cell metabolism.
- Disruption of Cell Membrane Integrity : The lipophilic nature of trifluoromethyl groups may enhance penetration into bacterial membranes.
Case Studies
A recent study focused on the synthesis and biological evaluation of various tetrazole derivatives demonstrated that compounds with a trifluoromethyl substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This highlights the significance of fluorine substitution in drug design.
Study Overview
- Objective : Evaluate the antiproliferative effects of synthesized tetrazole derivatives.
- Methodology : Compounds were tested against a panel of cancer cell lines using MTT assays.
- Results : Several compounds displayed IC50 values in the low micromolar range, indicating strong potential as anticancer agents.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do precursor selection and cyclization methods influence yield?
The synthesis typically involves cyclization of precursors containing both tetrazole and quinoline frameworks. For example, tetrazole formation via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions is a key step. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like ZnCl₂) must be optimized to avoid side products such as regioisomeric tetrazole forms . Multi-step protocols often require protecting groups for the quinoline moiety to prevent undesired reactivity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
High-resolution NMR (¹H/¹³C) is essential for verifying substituent positions on the quinoline and tetrazole rings. For example, the trifluoromethyl group’s ¹⁹F NMR signal at ~-60 ppm confirms its presence . HPLC with UV detection (λ = 254–280 nm) ensures purity (>98%), while mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ = 388.1) .
Q. What are the key structural features influencing this compound’s physicochemical properties?
The electron-withdrawing trifluoromethyl group enhances metabolic stability by reducing oxidative metabolism. The tetrazole ring’s acidity (pKa ~4–5) impacts solubility in polar solvents, while the quinoline core contributes to π-π stacking interactions in biological systems .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations reveal that the trifluoromethylphenyl group occupies hydrophobic pockets in enzyme active sites, while the tetrazole’s nitrogen atoms form hydrogen bonds with catalytic residues. DFT calculations (B3LYP/6-31G*) quantify electronic effects, such as the LUMO localization on the tetrazole ring, which facilitates electrophilic interactions .
Q. What strategies mitigate side reactions during tetrazole-quinoline hybrid synthesis?
- Regioselectivity control : Use of bulky solvents (e.g., DMF) favors 1,5-disubstituted tetrazole over 2,5-isomers .
- Catalyst optimization : Cu(I) catalysts suppress nitrile hydrolysis during cycloaddition .
- Temperature modulation : Slow heating (60–80°C) reduces decomposition of thermally labile intermediates .
Q. How does the substitution pattern on the quinoline ring affect biological activity?
Comparative SAR studies show that electron-donating groups (e.g., -OCH₃ at position 6) enhance antiplasmodial activity (IC₅₀ = 0.8 µM), while electron-withdrawing groups (e.g., -NO₂) reduce potency due to decreased membrane permeability . Position 2 substitution (as in this compound) improves target selectivity by sterically blocking off-target binding .
Q. What contradictions exist in pharmacological data for similar tetrazole derivatives?
- Anticancer activity : Some studies report IC₅₀ < 1 µM against HeLa cells , while others show no efficacy at 10 µM, possibly due to divergent assay conditions (e.g., serum protein binding) .
- CYP inhibition : The trifluoromethyl group reduces CYP3A4 inhibition compared to methyl analogues, but conflicting data exist on CYP2D6 interactions .
Q. How can in vitro assays elucidate the mechanism of action?
- Enzyme inhibition : Fluorescence-based assays (e.g., trypanothione reductase inhibition) quantify target engagement (Ki < 100 nM) .
- Cellular uptake : LC-MS/MS measures intracellular concentrations in treated cells, correlating with cytotoxicity .
- Resistance profiling : CRISPR screening identifies genetic modifiers (e.g., ABC transporter upregulation) in resistant cell lines .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Workup limitations : Tetrazole rings can decompose during aqueous extraction; alternative purification via silica gel chromatography (EtOAc/hexane) is preferred .
- Batch variability : Strict control of azide stoichiometry (1.2 eq) prevents residual nitrile contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
